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Compound of Interest

Compound Name: 1-(2-Aminothiophen-3-yl)ethanone

Cat. No.: B2598360

An In-Depth Technical Guide to 1-(2-Aminothiophen-3-yl)ethanone: Synthesis, Properties,
and Applications

Introduction: The Versatile Heterocyclic Scaffold

1-(2-Aminothiophen-3-yl)ethanone is a heterocyclic compound featuring a thiophene ring
substituted with both an amino group at the C2 position and an acetyl group at the C3 position.
This specific arrangement of functional groups makes it an exceptionally valuable and versatile
building block in synthetic organic chemistry. The 2-aminothiophene core is a "privileged
structure” frequently found in a multitude of biologically active compounds, serving as a
bioisosteric replacement for a phenyl ring in many drug candidates.[1] This guide provides a
comprehensive technical overview of 1-(2-Aminothiophen-3-yl)ethanone, intended for
researchers, chemists, and professionals in drug development. We will delve into its
fundamental properties, synthesis, spectroscopic characterization, and critical role as a
precursor in the development of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

The identity and purity of a chemical compound are established through its unique
physicochemical properties. For 1-(2-Aminothiophen-3-yl)ethanone, these foundational data
points are critical for its handling, characterization, and application in further synthetic
endeavors.
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Property Value Source(s)

Molecular Formula CeH7NOS [2]

Molecular Weight 141.19 g/mol [2]

CAS Number 892127-08-1 [2][3]
1-(2-aminothiophen-3-

IUPAC Name N/A
yl)ethanone

1-(2-Amino-3-thienyl)ethanone;
Common Synonyms Ethanone, 1-(2-amino-3- [2]

thienyl)-

Typically a solid powder,
Appearance ranging from yellowish to [4]

brownish

The molecule's stability is generally good under standard laboratory conditions, though like
many amines, it may be sensitive to oxidation and light over extended periods. Storage in a
cool, dark, and inert atmosphere is recommended to maintain its integrity.[2]

Core Synthesis: The Gewald Reaction

The most prominent and efficient method for synthesizing 2-aminothiophenes, including 1-(2-
Aminothiophen-3-yl)ethanone, is the Gewald reaction.[1] This one-pot, three-component
reaction is valued for its operational simplicity, use of readily available starting materials, and
ability to produce highly functionalized thiophenes in good yields.[5]

The synthesis of 1-(2-Aminothiophen-3-yl)ethanone via a modified Gewald reaction involves
the condensation of cyanoacetone, elemental sulfur, and a base catalyst.[4][6] The causality
behind this choice of reactants is clear: cyanoacetone provides the activated methylene group
and the eventual acetyl and nitrile-derived amino groups, while elemental sulfur is the source of
the heteroatom for the thiophene ring.

Reaction Mechanism Workflow

The reaction proceeds through two key stages:
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e Knoevenagel Condensation: The base (e.g., triethylamine, morpholine) deprotonates the a-
carbon of cyanoacetone, creating a nucleophile that attacks elemental sulfur (Ss).

o Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular
cyclization, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.
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Caption: Workflow for the Gewald synthesis of 1-(2-aminothiophen-3-yl)ethanone.
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Experimental Protocol: Gewald Synthesis

This protocol is a representative example based on established methodologies for synthesizing
3-acetyl-2-aminothiophenes.[4][6]

o Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve cyanoacetone (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent
such as dimethylformamide (DMF) or ethanol.

o Catalyst Addition: To the stirred solution, add a basic catalyst such as triethylamine or
morpholine (0.5 - 1.0 eq) dropwise. An initial exothermic reaction may be observed.

e Reaction: Heat the reaction mixture to 50-60 °C and maintain for 2-5 hours. The reaction
progress can be monitored using Thin Layer Chromatography (TLC).

o Workup and Isolation: After completion, cool the mixture to room temperature. If using a
volatile solvent like ethanol, it may be removed under reduced pressure. The residue is then
typically poured into ice-water or treated with a dilute acid to precipitate the crude product.

 Purification: Collect the solid product by filtration, wash with cold water, and dry. For higher
purity, the crude product should be recrystallized from a suitable solvent system, such as an
ethanol/water or cyclohexane/dichloromethane mixture.[4]

 Validation: The structure and purity of the final compound must be confirmed using
spectroscopic methods (NMR, IR, MS) and melting point analysis. This step is critical for
validating the success of the synthesis.

Spectroscopic Profile and Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized
molecule. The key features for 1-(2-Aminothiophen-3-yl)ethanone are as follows:

« Infrared (IR) Spectroscopy: The IR spectrum serves as a quick diagnostic tool for the
presence of key functional groups. Characteristic absorption bands include N-H stretching
vibrations for the primary amine (typically two bands in the 3200-3500 cm~1 region), a strong
C=0 stretch for the ketone (around 1630-1680 cm~1), and C=C stretching from the thiophene
ring (1550-1620 cm~1).[7][8]
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H-NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons
of the acetyl group (CHs), a broad singlet for the amine protons (NHz), and two doublets
corresponding to the two coupled protons on the thiophene ring.

o BC-NMR: The carbon NMR would reveal distinct signals for the carbonyl carbon of the
ketone, the methyl carbon, and the four unique carbons of the substituted thiophene ring.
The C2 carbon bearing the amino group would appear significantly upfield compared to
the other ring carbons.[4][8]

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the
compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a
prominent molecular ion peak (M*) or protonated molecular ion peak ([M+H]*) corresponding
to the calculated molecular weight of 141.19 Da.

Applications in Drug Discovery and Materials
Science

The true value of 1-(2-Aminothiophen-3-yl)ethanone lies in its potential as a versatile
synthetic intermediate. Its two distinct functional groups—the nucleophilic C2-amino group and
the electrophilic C3-acetyl group—can be selectively modified to build a vast library of more
complex molecules.

Highly substituted 2-aminothiophenes are foundational to many compounds with significant
biological activity, including antimicrobial, anti-inflammatory, antioxidant, and cytostatic
properties.[1][9][10]

Synthetic Utility and Logical Derivatization

The strategic placement of the amine and acetyl groups allows for a wide range of subsequent
chemical transformations:

o Reactions at the Amino Group: The C2-amino group can readily undergo acylation,
alkylation, diazotization, or condensation with aldehydes and ketones to form Schiff bases,
opening pathways to fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are
known for their diverse pharmacological activities.[9]
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e Reactions at the Acetyl Group: The C3-acetyl group's carbonyl carbon is electrophilic and its
o-protons are acidic. It can participate in aldol condensations, Knoevenagel reactions, or be
converted into other functional groups, allowing for the extension of the molecule's carbon
skeleton.
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Caption: Synthetic utility of 1-(2-aminothiophen-3-yl)ethanone as a precursor.

This dual reactivity makes it a cornerstone intermediate for generating molecular diversity in
drug discovery programs, particularly in the search for new kinase inhibitors, anti-leishmaniasis
agents, and selective cytostatic agents.[10][11]

Conclusion

1-(2-Aminothiophen-3-yl)ethanone is more than just a chemical compound; it is a strategic
tool for chemical innovation. Its straightforward synthesis via the robust Gewald reaction,
combined with the orthogonal reactivity of its functional groups, provides chemists with a
reliable and powerful platform for the design and synthesis of novel, high-value molecules. Its
continued application in medicinal chemistry and materials science underscores the enduring
importance of well-designed heterocyclic building blocks in advancing scientific research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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